N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine
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Overview
Description
The compound "N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine" is a tertiary amine with potential relevance in various chemical and biological processes. Tertiary amines are known for their roles as catalysts, intermediates in organic synthesis, and components in pharmaceuticals. The structure of this compound suggests it could be involved in similar applications, although the specific papers provided do not directly address this compound.
Synthesis Analysis
The synthesis of N-methylated amines, which are structurally related to "N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine," has been explored using different catalytic methods. For instance, Cu(I)-catalyzed cyclization of terminal alkynes, 2-bromoaryl ketones, and amides has been used to synthesize functionalized 1-naphthylamines, including N-methylated derivatives . Additionally, photocatalytic methods using Pd/TiO2 and Ag/TiO2 have been developed for the N-methylation of amines with methanol under mild conditions, which could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
While the papers do not directly discuss the molecular structure of "N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine," they do provide insights into the structure of related N-methylated amines. The molecular structure of such compounds is crucial for their reactivity and photophysical properties, as seen in the case of 1-naphthylamine derivatives that exhibit tunable fluorescence .
Chemical Reactions Analysis
The chemical reactivity of N-methylated amines is highlighted in the synthesis of pharmaceutical intermediates and the functionalization of heterocycles . The reactivity of N-methylamines with aldehydes has also been studied, leading to the formation of novel metabolites such as N-[(1-methyl-2-phenyl)ethyl]ethanimine N-oxide . These reactions underscore the versatility of N-methylated amines in chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-methylated amines are influenced by their functional groups and molecular structure. For example, the photophysical properties of 1-naphthylamine derivatives, which are related to "N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine," are characterized by polarity-sensitive fluorescence emission and large Stokes shifts . These properties are essential for applications in imaging and monitoring biological processes.
Scientific Research Applications
Polyamine Pharmacophore Design
Research has explored the influence of N-substituents on the transport behavior of polyamine conjugates, focusing on targeting the polyamine transporter (PAT). Studies have shown that N-ethylation affects PAT selectivity, highlighting the importance of specific N-substitutions in enhancing the balance between PAT-targeting, cytotoxicity, and metabolic stability. This research provides insights into the design of polyamine pharmacophores for therapeutic applications (Kaur et al., 2008).
Photocatalytic N-Methylation
N-methylation of amines using methanol has been facilitated by palladium-loaded titanium dioxide (Pd/TiO2) photocatalysts. This method allows for the synthesis of tertiary N-methylamines and has been applied to the functionalization of heterocycles and pharmaceutical intermediates, demonstrating a sustainable approach to creating complex organic molecules (Wang et al., 2018).
Synthesis of Selectively Substituted Spermine and Spermidine
The synthesis of selectively substituted spermine and spermidine on secondary amine functions has been achieved through protection, alkylation or benzoylation, and deprotection steps. This work contributes to the understanding and development of novel polyamines for research and potential therapeutic use (Garrigues & Vidaud, 2010).
Reductive N-Methylation Developments
Significant advancements have been made in reductive N-methylation using base-metal catalysts, employing CO2, formic acid, and (para)formaldehyde as renewable C1 sources. This research underscores the environmental and economic benefits of developing sustainable chemical processes for synthesizing N-methylamines, crucial in various industries (Goyal et al., 2021).
Synthesis of N,N-Disubstituted Aminomethylspirophosphoranes
Aminomethylation of hydrospirophosphoranes has been proposed as a method for synthesizing new N,N-disubstituted aminomethylspirophosphoranes. This research explores novel synthetic routes for producing complex organophosphorus compounds, contributing to the diversity of chemical entities available for various applications (Prishchenko et al., 2010).
Safety And Hazards
The safety and hazards associated with N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine are not well-documented. It is recommended to handle it with appropriate safety measures as with any chemical used for research1.
Future Directions
The future directions of N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine are not clear as it is primarily used for research purposes1. Further studies could provide more insights into its potential applications.
Please note that this information is based on the available resources and might not be fully comprehensive. Always refer to the relevant safety data sheets and consult with a knowledgeable professional for handling and usage instructions.
properties
IUPAC Name |
2-N-ethyl-2-N-methylbutane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-4-7(6-8)9(3)5-2/h7H,4-6,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEMRESATTWNAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)N(C)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649219 |
Source
|
Record name | N~2~-Ethyl-N~2~-methylbutane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine | |
CAS RN |
1060817-31-3 |
Source
|
Record name | N~2~-Ethyl-N~2~-methylbutane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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